1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone
Overview
Description
“1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone” is a compound with the CAS Number: 1002651-00-4. It has a molecular weight of 197.19 and its IUPAC name is this compound . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8 H11 N3 O3 .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Other physical and chemical properties are not explicitly mentioned in the search results.
Scientific Research Applications
Reactivity and Derivative Formation
"1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone" demonstrates significant reactivity towards electrophilic reagents, forming various derivatives that are pivotal in synthesizing complex organic molecules. For instance, the reaction with aromatic diazonium salts yields arylhydrazones, which can be further transformed into pyridazines and indolylpyrazoles through condensation reactions. These processes are critical in developing compounds with potential applications in material science and pharmaceuticals (Mohamed, Elnagdi, & Abdel-Khalik, 2001).
Spectroscopic Studies
The compound also serves as a core structure for synthesizing dimers like the trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer, with spectroscopic techniques playing a crucial role in identifying and characterizing the resulting products. Such studies provide insights into the molecular structure and potential applications of these dimers in various fields, including material science and catalysis (Al-Shamkhani & Essa, 2007).
Catalysis and Asymmetric Transfer Hydrogenation
Compounds derived from "this compound" have been utilized in catalytic processes, such as the asymmetric transfer hydrogenation of ketones. These reactions are facilitated by complexes formed with Ni(II) and Fe(II), demonstrating the compound's versatility and potential in synthetic organic chemistry and catalysis research (Magubane, Alam, Ojwach, & Munro, 2017).
Medicinal Chemistry
In medicinal chemistry, derivatives of "this compound" have been explored for their cytotoxic effects against cancer cell lines, indicating potential applications in the development of novel anticancer agents. The synthesis and characterization of palladium(II) complexes with pyrazole-based Schiff base ligands exemplify this area of research, highlighting the compound's role in advancing medicinal chemistry (Abu-Surrah et al., 2010).
Material Science and Coordination Chemistry
Furthermore, "this compound" is integral in synthesizing metal complexes with potential applications in material science and coordination chemistry. The creation of silver derivatives of various bis(pyrazol-1-yl)alkanes and the investigation of their behavior in solution demonstrate the compound's utility in developing materials with novel properties (Lorenzotti et al., 1990).
Properties
IUPAC Name |
1-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5(12)4-10-7(3)8(11(13)14)6(2)9-10/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZWEQIULJNRTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392054 | |
Record name | 1-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002651-00-4 | |
Record name | 1-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.